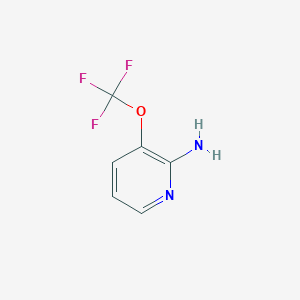

3-(Trifluoromethoxy)pyridin-2-amine

Description

Significance of Pyridine (B92270) Scaffolds in Organic Chemistry and Related Disciplines

The pyridine ring, a nitrogen-containing heterocycle, is a ubiquitous structural motif found in a vast array of naturally occurring compounds, including vitamins, coenzymes, and alkaloids. researchgate.net It is an isostere of benzene (B151609) and serves as a fundamental building block in the synthesis of pharmaceuticals and agrochemicals. ambeed.com The presence of the nitrogen atom in the pyridine ring imparts a degree of polarity and basicity, which can enhance the water solubility of molecules, a desirable trait for therapeutic agents. sigmaaldrich.comnih.gov

The versatility of the pyridine scaffold lies in its ability to be readily functionalized, allowing for the creation of large libraries of compounds with diverse chemical and biological activities. sigmaaldrich.com This has led to the incorporation of the pyridine moiety into numerous FDA-approved drugs, highlighting its status as a "privileged scaffold" in medicinal chemistry. ambeed.comsigmaaldrich.com Its derivatives have found applications as not only therapeutic agents but also as ligands in organometallic chemistry and functional materials. sigmaaldrich.com

Role of the Trifluoromethoxy Group in Molecular Design and Functional Modulation

The trifluoromethoxy (-OCF3) group has garnered significant attention in molecular design due to its unique electronic and structural properties. Unlike the analogous methoxy (B1213986) group, the trifluoromethoxy group is strongly electron-withdrawing and possesses a unique conformational preference, often orienting itself orthogonally to an adjacent aromatic ring. This can lead to beneficial binding interactions with biological targets.

Incorporating a trifluoromethoxy group into a molecule can profoundly influence its physicochemical properties. It can enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups, all of which are critical parameters in drug design. bldpharm.comuni.luinnospk.com The challenge, however, has been the development of efficient synthetic methods to introduce this functional group, particularly into heteroaromatic systems like pyridine.

Overview of Research Trajectories for Aminopyridine Derivatives

Aminopyridines, which exist as three primary isomers (2-amino, 3-amino, and 4-aminopyridine), are a class of heterocyclic compounds that have been the subject of extensive research for decades due to their diverse biological activities. acs.org Research into aminopyridine derivatives has been spurred by the need to develop new therapeutic agents to combat issues such as multidrug-resistant pathogens. sigmaaldrich.com

The synthetic pathways to aminopyridine derivatives are numerous and continue to be an active area of investigation, with a focus on developing more efficient and environmentally friendly methods. acs.orgjst.go.jp Recent research has explored the synthesis of novel aminopyridine derivatives with potential applications as antibacterial, anticancer, and anti-inflammatory agents. jst.go.jp Furthermore, the unique structural properties of aminopyridines make them valuable ligands for the synthesis of coordination complexes and have led to their use in the development of imaging agents. acs.orgrsc.org The ongoing exploration of aminopyridine derivatives is expected to yield a greater number of innovative therapeutic candidates in the coming years. rsc.org

Contextualizing 3-(Trifluoromethoxy)pyridin-2-amine within Contemporary Chemical Synthesis and Application

While extensive research on many fluorinated aminopyridines is well-documented, this compound (CAS Number: 1206981-49-8) represents a more recent entry into the chemical landscape. sigmaaldrich.comuni.lu Specific, in-depth research publications focusing solely on this particular isomer are not yet widespread. However, its chemical structure—a pyridine ring substituted with both an amino group at the 2-position and a trifluoromethoxy group at the 3-position—places it at the confluence of the advantageous properties discussed previously.

The presence of the 2-amino group provides a key reactive handle for further synthetic transformations, such as the formation of amides or participation in cross-coupling reactions, allowing for its incorporation into larger, more complex molecules. cymitquimica.com The 3-trifluoromethoxy group, with its strong electron-withdrawing nature and metabolic stability, makes this compound a highly attractive building block for the design of novel pharmaceuticals and agrochemicals. bldpharm.comcymitquimica.com

The synthesis of trifluoromethoxylated pyridines has historically been challenging, but recent advancements in synthetic methodologies are making compounds like this compound more accessible for research and development. researchgate.net Although it is currently categorized as a research chemical, its structural motifs suggest significant potential. bldpharm.com The applications of its isomers, such as various trifluoromethyl-substituted aminopyridines which are used as intermediates in the synthesis of bioactive molecules, provide a strong indication of the prospective utility of this compound. nih.govacs.org As synthetic methods become more refined, it is anticipated that this compound will be increasingly utilized in the exploration of new chemical entities with tailored biological and material properties.

Chemical Compound Data

Properties of this compound

| Property | Value | Source |

| CAS Number | 1206981-49-8 | sigmaaldrich.combldpharm.comuni.lu |

| Molecular Formula | C6H5F3N2O | innospk.com |

| Molecular Weight | 178.11 g/mol | |

| Appearance | Not specified | |

| Purity | Min. 95% |

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethoxy)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c7-6(8,9)12-4-2-1-3-11-5(4)10/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRYAXUZQGCSAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678829 | |

| Record name | 3-(Trifluoromethoxy)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206981-49-8 | |

| Record name | 3-(Trifluoromethoxy)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethoxy)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Trifluoromethoxy Pyridin 2 Amine and Its Analogs

Strategic Approaches for Introducing the Trifluoromethoxy Moiety

The incorporation of the trifluoromethoxy group into aromatic systems, particularly heteroaromatics like pyridine (B92270), is a significant challenge in organic synthesis. rsc.org This is due to the unique electronic properties of the -OCF3 group and the reactivity of potential intermediates. rsc.orgresearchgate.net Several distinct strategies have been developed to form the C-OCF3 or O-CF3 bond.

O-Trifluoromethylation Reactions

One direct approach to forming the trifluoromethoxy group is through the O-trifluoromethylation of a corresponding hydroxypyridine precursor. A notable method involves a regioselective trifluoromethoxylation of N-acetyl/methoxycarbonyl-N-pyridinylhydroxylamine precursors under mild conditions. rsc.org

This strategy overcomes challenges associated with the direct trifluoromethylation of pyridinols. The mechanism is proposed to involve a radical O-trifluoromethylation of an N-hydroxyl anion intermediate, followed by a migration of the OCF3 group. rsc.org The reaction typically employs an electrophilic trifluoromethylating reagent, such as 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (Togni reagent I), which was found to be superior to other reagents like the Umemoto or Shibata–Johnson reagents for this transformation. rsc.org This protocol is operationable simple and scalable, providing access to a range of functionalized trifluoromethoxylated pyridines. rsc.org

Table 1: O-Trifluoromethylation of Pyridine Derivatives

| Precursor | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-acetyl-N-(pyridin-3-yl)hydroxylamine | Togni Reagent I, NaH | THF, 0 °C to rt | 3-(Trifluoromethoxy)pyridine | 65% | rsc.org |

| N-acetyl-N-(2-chloropyridin-3-yl)hydroxylamine | Togni Reagent I, NaH | THF, 0 °C to rt | 2-Chloro-3-(trifluoromethoxy)pyridine | 72% | rsc.org |

| N-acetyl-N-(5-bromopyridin-3-yl)hydroxylamine | Togni Reagent I, NaH | THF, 0 °C to rt | 5-Bromo-3-(trifluoromethoxy)pyridine | 68% | rsc.org |

Halogen-Fluorine Exchange Routes

A prevalent industrial method for synthesizing trifluoromethylpyridines involves a halogen-fluorine exchange reaction. nih.gov This multi-step process typically begins with a picoline (methylpyridine) precursor. The methyl group is first exhaustively chlorinated to form a trichloromethylpyridine intermediate. Subsequent treatment with a fluorinating agent, such as hydrogen fluoride (B91410) (HF), replaces the chlorine atoms with fluorine to yield the trifluoromethyl group. researchgate.netnih.gov

This method is particularly common for producing intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine from 3-picoline. nih.gov While this route synthesizes a trifluoromethylpyridine (-CF3) rather than a trifluoromethoxypyridine (-OCF3), the resulting product is a crucial precursor. The trifluoromethylpyridine can then be converted to the desired 3-hydroxypyridine analog through nucleophilic substitution, which can subsequently undergo reactions to form the final product. Vapor-phase reaction conditions are often employed for the fluorination step, sometimes involving simultaneous chlorination and fluorination over a catalyst. nih.gov

Oxidative Desulfofluorination Approaches

Oxidative desulfofluorination provides another pathway to trifluoromethyl ethers from readily available starting materials. elsevierpure.comresearchgate.net This method involves the conversion of a hydroxyl group into a dithiocarbonate (xanthate) intermediate. The dithiocarbonate, derived from the corresponding 3-hydroxypyridine, is then treated with a fluorinating agent and an oxidant. researchgate.net

A common reagent system for this transformation consists of 70% hydrogen fluoride-pyridine (HF/Pyridine) and an N-haloimide, such as 1,3-dibromo-5,5-dimethylhydantoin (DBH). researchgate.net The reaction proceeds via the oxidative fluorination of the sulfur-containing group, ultimately leading to the formation of the trifluoromethyl ether. beilstein-journals.org This method is applicable to both aryl and primary alkyl dithiocarbonates. researchgate.net

Table 2: Oxidative Desulfofluorination for Trifluoromethyl Ether Synthesis

| Substrate Type | Reagents | Product | General Yield | Reference |

|---|---|---|---|---|

| Aryl dithiocarbonate (Ar-OCS2Me) | 70% HF/Pyridine, N-halo imide | Aryl trifluoromethyl ether (Ar-OCF3) | Good to Excellent | researchgate.net |

| Primary alkyl dithiocarbonate (R-OCS2Me) | 70% HF/Pyridine, N-halo imide | Alkyl trifluoromethyl ether (R-OCF3) | Good to Excellent | researchgate.net |

Electrophilic Trifluoromethylation Strategies

Directly introducing a trifluoromethyl group onto a pyridine ring, particularly at the C3 position, has been a significant challenge. chemistryviews.orgchemrxiv.org Recent advances have established methods for the 3-position-selective C–H trifluoromethylation of pyridine rings. One such strategy involves the nucleophilic activation of the pyridine derivative through hydrosilylation. chemistryviews.orgchemrxiv.orgacs.org

In this process, the pyridine substrate is first reacted with a hydrosilane, such as methylphenylsilane, in the presence of a catalyst. This generates an enamine intermediate which then undergoes an electrophilic trifluoromethylation reaction with a suitable CF3 source, like Togni Reagent I. chemistryviews.orgchemrxiv.org An oxidant, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is then used to restore aromaticity, yielding the 3-trifluoromethylated pyridine with high regioselectivity. chemistryviews.org This method provides a pathway to trifluoromethylated pyridine analogs, which can serve as precursors for further functionalization.

Methodologies for Amination of Pyridine Rings

The introduction of an amino group onto the pyridine nucleus is a fundamental transformation. For the synthesis of 3-(Trifluoromethoxy)pyridin-2-amine, this involves amination at the C2 position, adjacent to the nitrogen atom.

Direct Amination Techniques

Direct amination involves the substitution of a hydrogen atom on the pyridine ring with an amino group.

Chichibabin Reaction : The classic method for direct amination of pyridines is the Chichibabin reaction, first reported in 1914. wikipedia.orgntu.edu.sg This reaction typically involves treating the pyridine substrate with sodium amide (NaNH2) in a solvent like liquid ammonia (B1221849) or xylene. wikipedia.org The mechanism is a nucleophilic substitution of a hydride ion (H−). The nucleophilic amide anion (NH2−) adds to the electron-deficient C2 position of the pyridine ring, followed by the elimination of a hydride ion to restore aromaticity. wikipedia.org The reaction progress can often be monitored by the evolution of hydrogen gas. wikipedia.org While historically significant, the reaction's generality can be limited by the harsh conditions and the high reactivity of sodium amide. nih.gov

Modern Amination Methods : More recent developments have provided alternative strategies for the direct amination of pyridines under milder conditions.

Amination via N-Oxides : Pyridine N-oxides can be activated to facilitate nucleophilic attack at the C2 position. researchgate.net Treatment of a pyridine N-oxide with an activating agent like tosyl anhydride (B1165640) (Ts2O) makes the C2 position more electrophilic. Subsequent reaction with an amine nucleophile, such as tert-butylamine, followed by deprotection, yields the 2-aminopyridine (B139424) derivative. This method offers high yields and excellent selectivity for the 2-position. researchgate.net

Amination via Phosphonium Salts : Another strategy involves the conversion of the pyridine into a phosphonium salt. These salts can then react with sodium azide to form iminophosphorane intermediates, which are versatile precursors to primary amines. nih.gov This approach is notable for its precise regioselectivity and its applicability to a wide range of substituted pyridines. nih.gov

Amination of Halogenated Pyridines : In cases where the pyridine ring is already substituted, such as with halogens and a trifluoromethyl group, direct amination of a halogenated position is a viable route. For instance, 2,3-dichloro-5-trifluoromethylpyridine can be reacted with aqueous ammonia at elevated temperature and pressure in an autoclave to selectively replace the chlorine at the 2-position with an amino group, yielding 2-amino-3-chloro-5-trifluoromethylpyridine. google.com

Table 3: Comparison of Direct Amination Methods for Pyridines

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Chichibabin Reaction | Sodium amide (NaNH2) | Classic method; nucleophilic substitution of hydride; can require harsh conditions. | wikipedia.orgntu.edu.sg |

| Via N-Oxides | Pyridine N-oxide, Ts2O, t-BuNH2, TFA | Mild conditions; high yield and C2-selectivity. | researchgate.net |

| Via Phosphonium Salts | Triphenylphosphine, activating agent, NaN3 | High regioselectivity; versatile iminophosphorane intermediate. | nih.gov |

| Amination of Halo-pyridines | Aqueous ammonia | Useful for substituted pyridines; selective replacement of a halogen. | google.com |

Palladium-Catalyzed Amination (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen bonds, and it is a cornerstone in the synthesis of aryl and heteroaryl amines. wikipedia.org This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl or heteroaryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable base. The catalytic cycle generally proceeds through oxidative addition of the halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligands, which stabilize the palladium catalyst and modulate its reactivity. Bidentate phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DPPF (1,1'-bis(diphenylphosphino)ferrocene) have proven effective for the coupling of primary amines. wikipedia.org The selection of the appropriate ligand, palladium precursor, base, and solvent is crucial for optimizing the reaction yield and scope.

For the synthesis of this compound, a potential pathway involves the coupling of a 2-halo-3-(trifluoromethoxy)pyridine derivative with an ammonia equivalent. The choice of the halogen (Cl, Br, I) on the pyridine ring can influence the rate of oxidative addition, with iodides generally being the most reactive. A variety of palladium sources, such as Pd(OAc)₂, Pd₂(dba)₃, and preformed palladium-ligand complexes, can be employed. The selection of a bulky, electron-rich phosphine ligand is often critical for achieving high efficiency in the amination of heteroaryl halides.

| Catalyst System Component | Examples | Role in Reaction |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, [Pd(cinnamyl)Cl]₂ | Source of the active Pd(0) catalyst |

| Ligand | XPhos, SPhos, RuPhos, BrettPhos | Stabilizes the palladium center and facilitates key steps in the catalytic cycle |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃, LiHMDS | Promotes the deprotonation of the amine to form the active nucleophile |

| Amine Source | Ammonia, Benzophenone imine, NH₄Cl | Provides the amino group for the final product |

| Solvent | Toluene, Dioxane, THF | Solubilizes reactants and influences reaction kinetics |

Reductive Amination Pathways

Reductive amination offers an alternative and powerful strategy for the synthesis of amines, including this compound. This method typically involves the reaction of a carbonyl compound with an amine or ammonia to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org A key advantage of this one-pot procedure is the avoidance of isolating the often-unstable imine intermediate. wikipedia.org

For the synthesis of this compound, a plausible reductive amination route would start from 3-(trifluoromethoxy)pyridin-2-one. The pyridinone could be reacted with ammonia to form an intermediate imine-like species, which would then be reduced to the target 2-aminopyridine. The choice of reducing agent is critical for the success of this transformation.

Commonly used reducing agents for reductive amination include:

Sodium borohydride (NaBH₄): A mild and selective reducing agent.

Sodium cyanoborohydride (NaBH₃CN): Effective under mildly acidic conditions where imine formation is favored.

Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reagent, often used for the reductive amination of a wide range of aldehydes and ketones. masterorganicchemistry.com

Catalytic Hydrogenation (H₂/catalyst): A green and efficient method, often employing catalysts like palladium on carbon (Pd/C). wikipedia.org

The reaction conditions, including pH and solvent, must be carefully controlled to optimize the equilibrium between the carbonyl starting material, the imine intermediate, and the final amine product.

| Reducing Agent | Typical Reaction Conditions | Selectivity |

| Sodium borohydride (NaBH₄) | Methanol or ethanol (B145695), room temperature | Reduces aldehydes, ketones, and imines |

| Sodium cyanoborohydride (NaBH₃CN) | Mildly acidic (pH 4-6), various solvents | Selectively reduces imines in the presence of carbonyls |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane or dichloroethane, often with acetic acid | Mild and selective for a wide range of substrates |

| Catalytic Hydrogenation (H₂/Pd/C, PtO₂) | Various solvents, requires specialized equipment for handling hydrogen gas | Highly efficient and clean, but can reduce other functional groups |

Convergent and Divergent Synthesis Strategies for Complex Derivatives

In the context of this compound derivatives, a convergent strategy could involve the synthesis of a functionalized 3-(trifluoromethoxy)pyridine core and a separate, appropriately substituted amine partner. These two fragments could then be joined using a cross-coupling reaction like the Buchwald-Hartwig amination. This allows for the rapid generation of a library of derivatives by varying the amine component.

Conversely, a divergent synthesis starts from a common intermediate that is progressively modified to create a range of different but structurally related products. This strategy is particularly useful for exploring the structure-activity relationships of a new chemical scaffold.

Starting with this compound, a divergent approach could involve various transformations of the amino group or the pyridine ring. For example, the amino group could be acylated, alkylated, or used as a handle to introduce other functional groups. The pyridine ring itself could be subjected to electrophilic or nucleophilic aromatic substitution reactions, provided the existing substituents direct the reaction to the desired position and are compatible with the reaction conditions. Such strategies enable the efficient production of a diverse set of molecules for biological screening or materials science applications. nih.gov

Green Chemistry Principles in the Synthesis of Trifluoromethoxypyridin-2-amines

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. These principles are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, including pyridin-2-amine derivatives.

Atom Economy and Reaction Efficiency

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. Reactions with high atom economy are preferred as they generate less waste. Addition and rearrangement reactions are inherently 100% atom-economical. In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy.

In the context of synthesizing this compound, catalytic reactions like the Buchwald-Hartwig amination are generally more atom-economical than stoichiometric methods. While byproducts such as salts are formed from the base and the leaving group, the catalytic nature of the process minimizes waste associated with the reagents that facilitate the transformation. Reductive amination can also be highly atom-economical, especially when using catalytic hydrogenation where the only byproduct is water.

Solvent Selection and Minimization

Solvents are a major contributor to the environmental impact of chemical processes. Green chemistry encourages the use of safer, less toxic, and renewable solvents, or ideally, solvent-free conditions. Traditional solvents used in palladium-catalyzed couplings, such as toluene and dioxane, are considered hazardous. acsgcipr.org

Recent research has focused on identifying greener alternatives for reactions like the Buchwald-Hartwig amination. Bio-derived solvents such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) have emerged as promising replacements for conventional ethereal solvents. Water is also being explored as a reaction medium, often in the presence of surfactants to facilitate the reaction of organic substrates. Minimizing the total volume of solvent used is another key aspect of green synthesis.

Catalytic System Optimization

The optimization of catalytic systems is central to green chemistry. For palladium-catalyzed reactions, this involves several key aspects:

Catalyst Loading: Reducing the amount of the precious metal catalyst is crucial for both economic and environmental reasons. The development of highly active catalyst systems with low catalyst loadings is a major research focus.

Catalyst Stability and Reusability: Robust catalysts that can be easily recovered and reused for multiple reaction cycles significantly improve the sustainability of a process. Heterogeneous catalysts or catalyst systems that can be readily separated from the product mixture are highly desirable.

By applying these green chemistry principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally friendly.

Scalable Synthesis and Process Chemistry for this compound Intermediates

The industrial production of complex heteroaromatic compounds such as this compound relies on scalable and operationally simple synthetic protocols. A key challenge in the synthesis is the efficient and regioselective introduction of the trifluoromethoxy (OCF₃) group onto the pyridine ring. Research has led to the development of robust methods that are amenable to gram-scale synthesis and beyond, focusing on the creation of key trifluoromethoxylated intermediates.

A significant advancement in this area is a scalable protocol for the direct trifluoromethoxylation of functionalized pyridines. rsc.org This method is distinguished by its mild reaction conditions and tolerance of a wide range of functional groups, making it suitable for complex molecular architectures. rsc.org The process utilizes a hypervalent iodine reagent, 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (Togni reagent I), which has been identified as superior to other trifluoromethylation reagents for this transformation. rsc.org

The reaction can be performed at or below room temperature for many substrates, a feature that is highly desirable for large-scale industrial processes as it reduces energy costs and minimizes the formation of byproducts. rsc.org The amenability of this transformation to gram-scale synthesis has been demonstrated, providing a viable pathway to OCF₃-containing heteroaromatic building blocks that are crucial for the development of new pharmaceuticals and agrochemicals. rsc.org Mechanistic studies suggest the reaction proceeds through a radical O-trifluoromethylation followed by an OCF₃-migration pathway. rsc.org

The table below summarizes a scalable methodology for the trifluoromethoxylation step, a crucial stage in forming intermediates for this compound.

Table 1: Scalable Trifluoromethoxylation of Pyridine Derivatives

| Reagent | Key Features | Scale | Ref. |

|---|

The development of such scalable synthetic routes is pivotal, providing access to essential building blocks like this compound for various technological applications. rsc.org

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 3-(Trifluoromethoxy)pyridin-2-amine in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the three protons on the pyridine (B92270) ring and the two protons of the amine (-NH₂) group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing trifluoromethoxy group and the electron-donating amino group. The coupling constants (J) between adjacent protons would reveal their substitution pattern on the pyridine ring. The amine protons may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

While the synthesis of this compound is described in patent literature, specific, experimentally determined ¹H NMR data has not been made publicly available. google.com An illustrative table of expected signals is provided below.

| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-4 | Downfield region | Doublet of doublets (dd) | J(H4,H5), J(H4,H6) |

| H-5 | Mid-field region | Doublet of doublets (dd) | J(H5,H4), J(H5,H6) |

| H-6 | Upfield region | Doublet of doublets (dd) | J(H6,H4), J(H6,H5) |

| -NH₂ | Variable | Broad Singlet (br s) | N/A |

| Note: This table is illustrative. Experimental data is not publicly available. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. The spectrum of this compound would display six distinct signals for the six carbon atoms. The carbon atom attached to the trifluoromethoxy group (C-3) and the trifluoromethoxy carbon itself (-OCF₃) are expected to show characteristic quartet splitting due to coupling with the three fluorine atoms. The chemical shifts of the pyridine ring carbons are diagnostic of the substituent effects.

Detailed experimental ¹³C NMR data for this compound is not available in the public domain. An example of the expected data is shown below.

| Carbon Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

| C-2 | Downfield | Singlet |

| C-3 | Downfield | Quartet (q) |

| C-4 | Mid-field | Singlet |

| C-5 | Mid-field | Singlet |

| C-6 | Upfield | Singlet |

| -OCF₃ | Downfield | Quartet (q) |

| Note: This table is illustrative. Experimental data is not publicly available. |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons on the pyridine ring.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) would correlate each proton with the carbon atom it is directly attached to, confirming the C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for identifying longer-range (2- and 3-bond) correlations between protons and carbons. This would be instrumental in confirming the placement of the amino and trifluoromethoxy groups at positions 2 and 3, respectively, by observing correlations between the amine protons and C-2/C-3, and between the ring protons and the substituted carbons.

Specific research findings detailing the use of 2D NMR for the structural elucidation of this compound have not been published.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound, MS analysis would confirm the molecular mass and the presence of key structural fragments.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the parent ion. The monoisotopic mass of this compound (C₆H₅F₃N₂O) is 178.0354 Da. HRMS analysis is expected to show a protonated molecular ion ([M+H]⁺) with an m/z value extremely close to the calculated value of 179.0427. While specific experimental HRMS reports are not found in the literature, predicted collision cross-section data for various adducts are available. google.com

| Adduct | Predicted m/z |

| [M+H]⁺ | 179.04268 |

| [M+Na]⁺ | 201.02462 |

| [M+K]⁺ | 216.99856 |

| Data Source: PubChemLite. google.com Note: This data is predicted and not from experimental measurement. |

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of compounds by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound (Molecular Weight: 178.11 g/mol ), the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 179.04 would be the primary precursor ion in positive ion mode electrospray ionization (ESI).

The fragmentation of pyridine derivatives in MS/MS is a complex process that can provide significant structural information. nih.gov The fragmentation pathways for this compound are expected to be influenced by its three key structural features: the pyridine ring, the primary amine group, and the trifluoromethoxy substituent. Common fragmentation patterns for related structures include homolytic cleavage of the C-O bond in phenoxy-substituted heteroaromatics and α-cleavage adjacent to amine groups. libretexts.orgnih.gov

Expected fragmentation pathways for [M+H]⁺ of this compound would likely involve:

Loss of CF₃: A primary fragmentation could be the cleavage of the O-CF₃ bond, leading to a radical cation or subsequent rearrangements.

Cleavage of the Pyridine Ring: Following initial fragmentation, the pyridine ring itself can cleave, leading to smaller, characteristic fragment ions.

Loss of Ammonia (B1221849) (NH₃): The primary amine group can be lost as a neutral ammonia molecule.

High-resolution mass spectrometry (HRMS) coupled with MS/MS allows for the determination of the elemental composition of both the parent ion and its fragments, which is crucial for confirming the proposed fragmentation mechanisms. nih.gov Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in its identification. uni.lu

| Adduct | m/z (Mass/Charge Ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 179.04268 | 130.4 |

| [M+Na]⁺ | 201.02462 | 139.8 |

| [M-H]⁻ | 177.02812 | 128.8 |

| [M+K]⁺ | 216.99856 | 137.6 |

| [M+NH₄]⁺ | 196.06922 | 148.7 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine, trifluoromethoxy group, and aromatic pyridine ring.

As a primary aromatic amine, it should exhibit two distinct N-H stretching bands. orgchemboulder.comlibretexts.org The C-O and C-F bonds of the trifluoromethoxy group will also produce strong, characteristic absorptions in the fingerprint region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3300 | Medium (two bands) orgchemboulder.comlibretexts.org |

| Primary Amine (N-H) | Bend (Scissoring) | 1650 - 1580 | Medium to Strong orgchemboulder.com |

| Aromatic Ring (C=C, C=N) | Stretching | 1600 - 1450 | Medium to Strong |

| Aromatic C-N | Stretching | 1335 - 1250 | Strong orgchemboulder.com |

| Aryl-O-CF₃ | C-O Stretch | 1250 - 1020 | Strong |

| Aryl-O-CF₃ | C-F Stretch | 1200 - 1000 | Very Strong |

| Primary Amine (N-H) | Wag | 910 - 665 | Strong, Broad orgchemboulder.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring is a chromophore that undergoes π → π* transitions. The presence of the amino (-NH₂) and trifluoromethoxy (-OCF₃) groups, acting as auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima (λmax) compared to unsubstituted pyridine.

The spectrum would likely display multiple absorption bands resulting from these transitions. Theoretical calculations on related complexes have predicted the existence of several distinct absorption bands, indicating significant electronic delocalization between the pyridinic and adjacent rings. researchgate.net For this compound, the electronic transitions of interest include the π → π* transitions within the aromatic system and n → π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. The exact λmax values and molar absorptivity coefficients would need to be determined experimentally by dissolving the compound in a suitable transparent solvent, such as ethanol (B145695) or cyclohexane.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not publicly available, data from the closely related analogue, 3-Chloro-5-(trifluoromethyl)pyridin-2-amine, offers valuable insights into the expected solid-state characteristics. nih.gov

In the crystal structure of the analogue, the molecules form centrosymmetric dimers through pairs of N-H···N hydrogen bonds between the amine group of one molecule and the pyridine nitrogen of another. nih.gov A similar hydrogen-bonding motif is highly probable for this compound. The trifluoromethyl group in the analogue was found to be disordered over two sites, a common phenomenon for -CF₃ groups in crystal structures. nih.gov The pyridine ring is expected to be essentially planar, with the substituents lying close to this plane.

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₄ClF₃N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.801 (1) |

| b (Å) | 17.978 (5) |

| c (Å) | 7.578 (2) |

| β (°) | 100.19 (4) |

| Volume (ų) | 777.8 (3) |

| Z (Molecules per unit cell) | 4 |

Chromatographic and Separation Techniques for Compound Isolation and Purity

Chromatographic methods are fundamental for the isolation and purity assessment of synthesized compounds. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are applicable to this compound.

HPLC is the preferred method for analyzing the purity of non-volatile or thermally sensitive compounds. For an amine-containing compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. This technique separates compounds based on their hydrophobicity.

A typical RP-HPLC method would involve a nonpolar stationary phase (e.g., C18 or C8 silica) and a polar mobile phase, usually a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. Detection is typically achieved using a UV detector set to a wavelength where the compound exhibits strong absorbance. For primary amines that may have poor chromophores, derivatization with a UV-absorbent reagent can be employed to enhance sensitivity. chromatographyonline.com

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at ~254 nm |

| Column Temperature | Ambient or 30-40 °C |

Gas chromatography separates compounds based on their volatility and interaction with the stationary phase. While amines can be challenging to analyze by GC due to their polarity, which can cause peak tailing, appropriate methods can be developed. bre.com This often involves using specialized columns or derivatizing the amine group to reduce its polarity and improve thermal stability. h-brs.de

A GC method developed for the separation of related trifluoromethoxy aniline (B41778) isomers provides a strong starting point for analyzing this compound. tsijournals.com This method uses a mid-polarity column and a flame ionization detector (FID), which is a robust, universal detector for organic compounds.

| Parameter | Condition |

|---|---|

| Column | AT-210 (30 m x 0.53 mm ID, 1.0 µm film) |

| Carrier Gas | Helium |

| Inlet Temperature | 200 °C |

| Detector | Flame Ionization Detector (FID) at 260 °C |

| Oven Program | 50°C, ramp at 3°C/min to 125°C (hold 5 min), then ramp at 45°C/min to 230°C (hold 5 min) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental analytical technique used for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. This method relies on the differential partitioning of the compound between a stationary phase, typically silica (B1680970) gel, and a mobile phase. Due to the chemical nature of this compound, which contains a basic pyridine-amine structure, specific considerations for the mobile phase composition are necessary to achieve accurate and reproducible results.

Research Findings

The successful TLC analysis of nitrogen-containing heterocyclic compounds like this compound is highly dependent on the selection of an appropriate solvent system (mobile phase). merckmillipore.com Standard silica gel 60 F254 plates are commonly used as the stationary phase for such analyses. acs.org The separation is based on the principle of normal-phase chromatography, where the polar stationary phase adsorbs the analyte, and a mobile phase of variable polarity is used to elute it. silicycle.com

The following tables summarize typical mobile phase systems and visualization techniques that are applicable for the TLC analysis of this compound based on its chemical properties.

Table 1: Typical Mobile Phase Systems for TLC Analysis of Aromatic Amines on Silica Gel This table presents common solvent systems used for compounds with similar functional groups to this compound. The optimal ratio for any specific separation must be determined empirically.

| Solvent System | Typical Ratio (v/v) | Notes / Application | Citation |

| Ethyl Acetate / Hexane | 10:90 to 50:50 | A standard starting system. Polarity is increased by raising the proportion of ethyl acetate. | silicycle.com |

| Ethyl Acetate / Hexane + Triethylamine (B128534) | (Varies) + ~0.5% | The addition of triethylamine prevents spot tailing for basic compounds. | silicycle.com |

| Dichloromethane / Methanol | 99:1 to 90:10 | A more polar system for compounds that do not move significantly in ethyl acetate/hexane. | silicycle.com |

| Dichloromethane / Methanol + Ammonium (B1175870) Hydroxide (B78521) | (Varies) + ~1% | The basic additive improves spot shape for amines. | youtube.com |

| Chloroform / Methanol | 90:10 | Has been used effectively for separating polar, nitrogen-containing compounds. | researchgate.net |

| Chloroform / Triethylamine | 60:40 | A system reported for the effective separation of dansylated amine derivatives. | researchgate.net |

Table 2: Visualization Methods for TLC Analysis This table describes common methods to visualize the spot corresponding to this compound on a developed TLC plate.

| Method | Principle | Appearance of Spot | Citation |

| UV Light (254 nm) | The aromatic pyridine ring absorbs UV radiation. | A dark spot on a green or pale fluorescent background (on F254 plates). | acs.org |

| Iodine Vapor | Iodine is a non-polar molecule that reversibly absorbs into organic compounds present on the plate. | A temporary brown or yellow spot against a light tan background. | researchgate.net |

| Anisaldehyde Stain | The reagent reacts with various functional groups, particularly amines and aldehydes, upon heating. | Can produce colored spots (often blue, green, or purple) for nitrogen derivatives. | youtube.com |

Chemical Reactivity and Mechanistic Investigations of 3 Trifluoromethoxy Pyridin 2 Amine

Reactivity of the Amino Group (Pyridin-2-amine Moiety)

The amino group in 3-(Trifluoromethoxy)pyridin-2-amine is a key site for a range of chemical reactions, including acylations, alkylations, arylations, condensations, cyclizations, and diazotization.

Acylation, Alkylation, and Arylation Reactions

The nucleophilic nature of the amino group allows it to readily undergo acylation, alkylation, and arylation reactions. These transformations are fundamental for building more complex molecular architectures.

Acylation: The amino group can be acylated using various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. For instance, the reaction with acetic anhydride (B1165640) would yield N-(3-(trifluoromethoxy)pyridin-2-yl)acetamide.

Alkylation: Alkylation of the amino group can be achieved with alkyl halides. nih.gov However, the direct alkylation of similar aminopyrimidines can sometimes lead to a mixture of N- and O-alkylated products, with the ratio depending on the specific substrates and reaction conditions. acs.org In some cases, selective O-alkylation can be achieved using specific reagents and strategies. acs.org

Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are effective for the arylation of the amino group. mdpi.com These reactions typically involve the use of an aryl halide or triflate and a palladium catalyst with a suitable ligand. The electronic nature of both the aminopyridine and the aryl donor can influence the reaction's efficiency. nih.gov

Table 1: Examples of Acylation, Alkylation, and Arylation Reactions

| Reaction Type | Reagent | Product |

|---|---|---|

| Acylation | Acetic Anhydride | N-(3-(trifluoromethoxy)pyridin-2-yl)acetamide |

| Alkylation | Ethyl Iodide | N-ethyl-3-(trifluoromethoxy)pyridin-2-amine |

| Arylation | Phenylboronic Acid | N-phenyl-3-(trifluoromethoxy)pyridin-2-amine |

Condensation and Cyclization Reactions

The amino group of this compound is a key participant in condensation and cyclization reactions, which are vital for the synthesis of various heterocyclic systems.

Condensation Reactions: The primary amino group can condense with carbonyl compounds like aldehydes and ketones to form Schiff bases (imines). These reactions are often reversible and can be influenced by the solvent, with apolar aprotic solvents sometimes favoring the formation of hemiaminal intermediates. mdpi.com

Cyclization Reactions: The aminopyridine moiety can be a precursor for constructing fused ring systems. For example, condensation with α,β-unsaturated carbonyl compounds or their equivalents can lead to the formation of pyridopyrimidines or other related heterocycles. nih.govresearchgate.net These cyclization reactions can sometimes proceed through intramolecular processes like the Thorpe-Ziegler reaction. researchgate.net The presence of the trifluoromethoxy group can influence the reactivity and the outcome of these cyclization reactions.

Table 2: Examples of Condensation and Cyclization Reactions

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Condensation | Benzaldehyde | Schiff Base |

| Cyclization | Ethyl Acetoacetate | Pyridopyrimidine derivative |

| Cyclization | Diethyl Malonate | Fused heterocyclic system |

Diazotization and Related Transformations

The primary aromatic amino group of this compound can undergo diazotization, a process that converts it into a diazonium salt. This transformation opens up a wide array of synthetic possibilities.

The diazotization reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-10 °C). iitk.ac.inbyjus.com The resulting diazonium salt is a highly reactive intermediate. iitk.ac.inorganic-chemistry.org

Subsequent reactions of the diazonium salt can lead to the introduction of various substituents onto the pyridine (B92270) ring, including:

Halogenation (Sandmeyer and Schiemann Reactions): The diazonium group can be replaced by a halogen (Cl, Br, I, F). organic-chemistry.org

Hydroxylation: Reaction with water leads to the formation of the corresponding pyridinol. libretexts.org

Cyanation: Treatment with copper(I) cyanide introduces a cyano group.

The stability of the diazonium salt is a crucial factor, and for heterocyclic amines, these intermediates can sometimes be less stable than their benzenoid counterparts. libretexts.org The presence of the electron-withdrawing trifluoromethoxy group may influence the stability and reactivity of the diazonium intermediate.

Reactivity of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is a powerful electron-withdrawing substituent that significantly influences the chemical properties of the pyridine ring.

Stability and Transformation under Various Reaction Conditions

The trifluoromethoxy group is generally considered to be highly stable under a wide range of reaction conditions, including heating and both acidic and basic environments. mdpi.com This stability is a key attribute that makes it a desirable substituent in medicinal and agrochemical research. rsc.org

However, under certain harsh conditions or with specific reagents, the trifluoromethoxy group can undergo transformations. For instance, while generally stable, it can be less stable in the presence of strong nucleophiles, especially when attached to a highly electron-deficient ring system. mdpi.com There have been reports of the trifluoromethoxy group being replaced by other groups under specific nucleophilic substitution conditions. mdpi.com

Influence on Aromatic Reactivity

The trifluoromethoxy group exerts a strong electron-withdrawing effect on the pyridine ring, which has several important consequences for its reactivity:

Deactivation towards Electrophilic Aromatic Substitution: The -OCF₃ group deactivates the pyridine ring towards electrophilic attack. This effect is due to its strong negative inductive effect (-I).

Activation towards Nucleophilic Aromatic Substitution: Conversely, the electron-withdrawing nature of the -OCF₃ group activates the pyridine ring for nucleophilic aromatic substitution (SNA_r) reactions. This makes positions ortho and para to the trifluoromethoxy group susceptible to attack by nucleophiles.

Regioselectivity: The position of the trifluoromethoxy group at C-3 directs the regioselectivity of various reactions. For instance, in electrophilic substitutions, the incoming electrophile would be directed away from the positions most deactivated by the -OCF₃ group. In nucleophilic attacks, the positions ortho and para to it become more reactive.

Acidity of N-H bond: The electron-withdrawing nature of the trifluoromethoxy group increases the acidity of the N-H bond in the amino group, making it more readily deprotonated.

The unique electronic properties of the trifluoromethoxy group, including its high electronegativity and its orthogonal orientation to the aromatic ring plane, contribute to its significant impact on molecular conformation and binding affinities in biological systems. rsc.org

Reactivity of the Pyridine Ring System

The chemical behavior of this compound is dictated by the interplay of its three key structural features: the electron-donating amino group (-NH₂), the strongly electron-withdrawing trifluoromethoxy group (-OCF₃), and the intrinsically electron-deficient pyridine ring nitrogen. This combination of substituents creates a unique electronic landscape that governs its reactivity in various aromatic substitution and coupling reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (S_EAr) on a pyridine ring is generally more challenging than on a benzene (B151609) ring due to the electron-withdrawing nature of the ring nitrogen, which deactivates the system towards attack by electrophiles. wikipedia.orgyoutube.com The reaction, when it does occur, typically requires vigorous conditions and often results in low yields. youtube.com

In this compound, the reactivity is further complicated by the substituents. The 2-amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The ortho position (C3) is already occupied by the trifluoromethoxy group. The para position is C5. Conversely, the 3-trifluoromethoxy group is strongly deactivating and a meta-director, which would also direct electrophiles to the C5 position. The pyridine nitrogen itself directs electrophilic attack to the C3 and C5 positions.

Nucleophilic Aromatic Substitution Mechanisms

The pyridine ring is inherently activated towards nucleophilic aromatic substitution (S_NAr), a reactivity that is enhanced by the presence of electron-withdrawing groups. wikipedia.orgnih.gov This type of reaction is particularly favored at the C2 (α) and C4 (γ) positions, as the negative charge of the intermediate (a Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atom. wikipedia.orgyoutube.com

For this compound, direct S_NAr by displacing the amino or trifluoromethoxy groups is unlikely as they are poor leaving groups. However, the amino group can be transformed into a suitable leaving group. One established strategy involves the condensation of an aromatic amine with a pyrylium (B1242799) salt to form a pyridinium (B92312) salt intermediate. acs.org This intermediate is highly activated towards nucleophilic attack. A subsequent S_NAr reaction with a nucleophile can displace the pyridinium moiety. acs.org

The mechanism proceeds via the formation of a Meisenheimer-like intermediate. Computational studies on related systems have shown that the nucleophilic attack on the carbon atom bonded to the pyridine nitrogen can be a thermodynamically favorable process, leading directly to the substituted products. acs.org For example, the reaction's Gibbs free energy (ΔG) for the splitting of a pyridinium salt by a trifluoromethoxide anion (⁻OCF₃) is favored by approximately -10 kcal/mol compared to the reactants. acs.org

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Kumada-Corriu, Sonogashira, Buchwald-Hartwig)

Metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, these reactions would typically require prior conversion into a derivative containing a halide or triflate, which can act as the electrophilic partner in the catalytic cycle. The primary amino group generally tolerates many standard cross-coupling conditions without the need for a protecting group. acs.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide or triflate. nih.govbohrium.com A hypothetical 5-bromo-3-(trifluoromethoxy)pyridin-2-amine (B2891540) could readily participate in Suzuki coupling with various aryl or vinyl boronic acids to generate more complex biaryl structures. acs.orgnih.gov The reaction is known for its high functional group tolerance. tcichemicals.com

Kumada-Corriu Coupling: This reaction utilizes a Grignard reagent as the nucleophile and a nickel or palladium catalyst to couple with an organic halide. wikipedia.orgorganic-chemistry.org While highly effective, the strong basicity of Grignard reagents can limit functional group compatibility. organic-chemistry.org However, methods for the coupling of functionalized Grignard reagents have been developed. acs.org A halogenated derivative of this compound could be coupled with aryl- or alkylmagnesium halides.

Sonogashira Coupling: This coupling of a terminal alkyne with an aryl or vinyl halide is catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is the premier method for synthesizing arylalkynes. The reaction of 2-amino-3-bromopyridines with terminal alkynes is known to proceed efficiently, suggesting that a halogenated version of the title compound would be a viable substrate for Sonogashira coupling. researchgate.net

Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling an amine with an aryl halide or triflate. wikipedia.orgorganic-chemistry.org While this reaction is more commonly used for the synthesis of substituted amines, the amino group of this compound could potentially react with an aryl halide. More relevantly, a halogenated derivative, such as 2-chloro-3-(trifluoromethoxy)pyridine, could be reacted with various primary or secondary amines to synthesize analogues of the title compound.

| Reaction Type | Typical Catalyst/Reagents | Coupling Partners for Halogenated Derivative | Reference |

| Suzuki-Miyaura | Pd(dppf)Cl₂, Pd(PPh₃)₄, Base (e.g., K₃PO₄, Na₂CO₃) | Aryl/Vinyl Boronic Acids or Esters | nih.gov, nih.gov |

| Kumada-Corriu | NiCl₂(dppp), Pd(PPh₃)₄ | Aryl/Alkyl Grignard Reagents (R-MgX) | wikipedia.org, organic-chemistry.org |

| Sonogashira | Pd(PPh₃)₂Cl₂, CuI, Amine Base (e.g., Et₃N) | Terminal Alkynes | wikipedia.org, organic-chemistry.org |

| Buchwald-Hartwig | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Primary/Secondary Amines | wikipedia.org, libretexts.org |

Reaction Pathway Elucidation using Advanced Spectroscopic and Computational Methods

Understanding the intricate details of reaction mechanisms requires a combination of advanced analytical techniques. Spectroscopic methods allow for the observation of transient species, while computational chemistry provides insights into the energetics and geometries of intermediates and transition states.

Transient Intermediate Characterization

The identification of short-lived intermediates is crucial for confirming a proposed reaction mechanism.

Nucleophilic Aromatic Substitution: In S_NAr reactions, the key transient species is the Meisenheimer intermediate. nih.gov Although often too unstable for isolation when a good leaving group is present, their formation is supported by kinetic and computational data. In reactions involving pyridines, related intermediates can be characterized, especially when poor leaving groups are involved, which allows for their isolation and study. nih.gov For the pathway involving activation of the amino group as a pyridinium salt, computational modeling has been used to predict the structures and relative energies of the resulting intermediates. acs.org These calculations suggest that in some cases, the reaction may proceed directly to products without a stabilized intermediate. acs.org

Metal-Catalyzed Cross-Coupling: The catalytic cycles of reactions like Suzuki or Buchwald-Hartwig involve a series of organometallic intermediates. wikipedia.orgwikipedia.org These include:

Oxidative Addition Complex: Formed by the insertion of the Pd(0) catalyst into the aryl-halide bond.

Transmetalation Complex: Formed when the organoboron (Suzuki) or organomagnesium (Kumada) compound transfers its organic group to the palladium center.

Reductive Elimination Precursor: A complex from which the final product is eliminated, regenerating the Pd(0) catalyst. Characterization of these intermediates often relies on techniques like ³¹P NMR spectroscopy if phosphine (B1218219) ligands are used, and in some cases, X-ray crystallography of stabilized model complexes. rsc.org

Kinetic and Thermodynamic Studies

Kinetic and thermodynamic data provide quantitative information about reaction rates and energy landscapes.

Thermodynamic Calculations: Density Functional Theory (DFT) is a powerful tool for elucidating reaction pathways. For the nucleophilic substitution of a pyridinium salt (formed from an aromatic amine), calculations have provided key thermodynamic insights. acs.org The study revealed that while nucleophilic attack at certain positions on the pyridine ring leads to high-energy, metastable intermediates, the attack at the carbon bonded to the leaving group provides a direct, thermodynamically favorable channel to the products. acs.org

| Reaction Step | Calculated Parameter | Value | Significance | Reference |

| Nucleophilic attack on ortho-H position | ΔG of intermediate | ~ +5 kcal/mol | Metastable intermediate, high energy | acs.org |

| Nucleophilic attack on para-H position | ΔG of intermediate | ~ +5 kcal/mol | Metastable intermediate, high energy | acs.org |

| Dissociative substitution at C-N bond | Reaction ΔG | ~ -10 kcal/mol | Thermodynamically favorable product formation | acs.org |

Kinetic Studies: For S_NAr reactions, kinetic studies often involve measuring reaction rates as a function of substituent changes (Hammett plots). These studies on related systems consistently show large, positive ρ values, which indicates a significant buildup of negative charge in the rate-determining step, a finding that strongly supports the formation of a Meisenheimer-type intermediate. nih.gov For metal-catalyzed reactions, Reaction Progress Kinetic Analysis (RPKA) can be used to understand the behavior of catalysts and intermediates throughout the reaction, helping to identify catalyst deactivation pathways or changes in the rate-determining step. organic-chemistry.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for studying molecular systems. researchgate.net For derivatives of pyridine (B92270), DFT calculations are routinely used to predict geometries, vibrational frequencies, and electronic properties with a high degree of reliability. researchgate.netnih.gov

DFT calculations can quantify these effects by mapping the electron density distribution and calculating atomic charges. For instance, in related fluorinated pyridine molecules, the carbon atom attached to the fluorine-containing group typically exhibits a significant positive partial charge. acs.org Natural Bond Orbital (NBO) analysis, a common computational technique, can further elucidate the nature of bonding, revealing hyperconjugative interactions and delocalization of electron density within the molecule. researchgate.net These analyses for analogous compounds show strong interactions between electron donor and acceptor orbitals, indicating significant electronic conjugation. researchgate.net

Table 1: Illustrative Calculated Electronic Properties for a Substituted Aminopyridine Analog

| Property | Calculated Value | Significance |

| Dipole Moment (Debye) | ~3.5 - 4.5 | Indicates a high degree of polarity, influencing solubility and intermolecular interactions. |

| Mulliken Atomic Charges | C-O: ~+0.6; N(amino): ~-0.8 | Quantifies the electron-withdrawing and -donating effects of the substituents. |

| NBO Charge on Pyridine N | ~-0.5 | Shows the electron density at the pyridine nitrogen, affecting its basicity and coordination ability. |

Note: The values in this table are illustrative and based on typical DFT calculations for structurally related fluorinated aminopyridines. Specific values for 3-(trifluoromethoxy)pyridin-2-amine would require dedicated calculations.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. libretexts.org For pyridine and its derivatives, the HOMO is typically a π-orbital distributed over the aromatic ring, while the LUMO is a π* anti-bonding orbital. youtube.com

In this compound, the amino group is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing trifluoromethoxy group will lower the energy of the LUMO, making it a better electron acceptor and more reactive towards nucleophiles. nih.gov The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and the energy required for electronic excitation. nih.gov DFT calculations on similar molecules, like 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, have been used to precisely determine these orbital energies and their distributions. beilstein-journals.org

Table 2: Representative Frontier Orbital Energies for a Fluorinated Aminopyridine Analog

| Molecular Orbital | Energy (eV) | Characteristics |

| HOMO | ~ -6.5 | Primarily localized on the aminopyridine ring, with significant contribution from the amino nitrogen. |

| LUMO | ~ -1.0 | π* orbital with significant contributions from the pyridine ring carbons, particularly those near the -OCF3 group. |

| HOMO-LUMO Gap | ~ 5.5 | Suggests high kinetic stability. |

Note: These values are representative examples derived from computational studies on analogous fluorinated pyridine systems and serve to illustrate the expected orbital characteristics.

Computational modeling is instrumental in exploring potential reaction pathways, for instance, in the synthesis or further functionalization of this compound. DFT can be used to calculate the energies of reactants, products, intermediates, and, crucially, transition states. This allows for the determination of activation barriers, providing insights into reaction kinetics and mechanisms. For example, studies on the synthesis of fluorinated pyridines have used computational methods to understand the regioselectivity of reactions. uni-muenster.de Similarly, the mechanism of C-H amination involving copper-amide complexes has been elucidated through detailed computational analysis of reaction intermediates and transition states. acs.org Such models could predict the most likely sites for electrophilic or nucleophilic attack on the this compound ring.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on static, optimized structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. researchgate.net For a molecule like this compound, MD simulations are particularly useful for exploring its conformational landscape. The rotation around the C-O and O-CF3 bonds of the trifluoromethoxy group, as well as the orientation of the amino group, can be investigated.

MD simulations on related pyridine derivatives have been used to understand their behavior in solution and their interactions with biological targets. tandfonline.comnih.gov These simulations can reveal the most stable conformations and the energy barriers between them, which is critical for understanding how the molecule might bind to a receptor or enzyme active site. For example, MD simulations of pyridine in aqueous solution have provided detailed information about its intermolecular interactions. dntb.gov.ua

Prediction of Reactivity Profiles and Selectivity

Computational methods can generate reactivity descriptors that predict how and where a molecule is likely to react. The Fukui function, for example, derived from DFT calculations, can identify the most electrophilic and nucleophilic sites within a molecule. For this compound, these calculations would likely indicate that the carbon atoms ortho and para to the amino group are most susceptible to electrophilic attack, while the carbon attached to the trifluoromethoxy group would be a likely site for nucleophilic attack.

The electrostatic potential (ESP) map is another valuable tool, visually representing the charge distribution on the molecular surface. Regions of negative potential (typically shown in red) indicate areas prone to electrophilic attack, such as the nitrogen of the amino group and the pyridine nitrogen. Regions of positive potential (blue) highlight sites for nucleophilic attack. The trifluoromethyl group is known to create a region of positive electrostatic potential, influencing intermolecular interactions. nih.gov

In Silico Screening and Ligand Design Principles

The structural and electronic features of this compound make it an interesting scaffold for ligand design in medicinal and materials chemistry. The pyridine ring is a common motif in FDA-approved drugs, and its ability to form various non-covalent interactions is key to its utility. auctoresonline.orgnih.gov The 2-aminopyridine (B139424) moiety, in particular, is a well-established pharmacophore capable of forming crucial hydrogen bond interactions with biological targets, acting as a "hinge-binder" in many kinase inhibitors. tandfonline.comrsc.org

In silico methods like molecular docking and pharmacophore modeling can be used to virtually screen this compound and its derivatives against various biological targets. nih.govnih.govmalariaworld.org Docking simulations would place the molecule into the binding site of a protein to predict its binding orientation and affinity. mdpi.com The trifluoromethoxy group, with its high lipophilicity and metabolic stability, is a desirable feature in drug design, potentially enhancing membrane permeability and binding affinity. nih.govbeilstein-journals.org QSAR (Quantitative Structure-Activity Relationship) studies on other aminopyridine derivatives have successfully built models to predict biological activity based on calculated molecular descriptors, a strategy that could be applied to derivatives of this compound to guide the design of more potent compounds. researchgate.netnih.gov

Applications in Organic Synthesis and Materials Science

3-(Trifluoromethoxy)pyridin-2-amine as a Versatile Synthetic Building Block

This compound has emerged as a valuable building block in organic synthesis, primarily driven by the unique electronic properties conferred by the trifluoromethoxy group and the versatile reactivity of the aminopyridine scaffold. The trifluoromethoxy (-OCF3) group is a strong electron-withdrawing substituent, which can significantly influence the reactivity and properties of the pyridine (B92270) ring. This, combined with the presence of a nucleophilic amino group and the pyridine nitrogen, allows for a range of chemical transformations, making it an attractive starting material for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

The structure of this compound is well-suited for the construction of fused heterocyclic systems, which are prevalent in many biologically active compounds. The adjacent amino and pyridine nitrogen atoms can participate in cyclization reactions to form various fused ring structures.

A key strategy for utilizing this compound as a precursor involves its initial functionalization to introduce reactive handles for subsequent cyclization or cross-coupling reactions. For instance, the synthesis of 5-bromo-3-(trifluoromethoxy)pyridin-2-amine (B2891540) is a critical step that opens up avenues for further molecular elaboration. The bromination occurs at the 5-position of the pyridine ring, a site activated by the amino group and electronically influenced by the trifluoromethoxy group.

Synthesis of 5-bromo-3-(trifluoromethoxy)pyridin-2-amine:

To a solution of this compound in a suitable solvent such as dichloromethane, N-bromosuccinimide (NBS) is added. The reaction proceeds at room temperature, yielding the desired 5-bromo-3-(trifluoromethoxy)pyridin-2-amine. google.com

This bromo-derivative serves as a key intermediate for palladium-catalyzed cross-coupling reactions, a powerful tool for constructing carbon-carbon and carbon-heteroatom bonds. One such example is the Miyaura borylation, which introduces a boronic ester group onto the pyridine ring.

Palladium-Catalyzed Borylation:

5-bromo-3-(trifluoromethoxy)pyridin-2-amine can be reacted with a boronating agent like bis(pinacolato)diboron (B136004) (B2pin2) in the presence of a palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2), and a base. This reaction furnishes the corresponding boronic ester derivative. google.com

The resulting 2-amino-3-(trifluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a versatile intermediate that can be used in subsequent Suzuki-Miyaura cross-coupling reactions with various aryl or heteroaryl halides to construct complex biaryl or hetero-biaryl structures. These structures can then be further manipulated to form fused heterocyclic systems. For example, the amino group can be acylated or alkylated, followed by an intramolecular cyclization to yield imidazo[1,2-a]pyridines or other related fused systems.

The following table summarizes the key transformations of this compound as a precursor to more complex structures:

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | N-Bromosuccinimide (NBS) | 5-bromo-3-(trifluoromethoxy)pyridin-2-amine | Electrophilic Bromination |

| 5-bromo-3-(trifluoromethoxy)pyridin-2-amine | Bis(pinacolato)diboron, Pd(dppf)Cl2, base | 2-amino-3-(trifluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Miyaura Borylation |

While direct examples of the synthesis of imidazo[1,2-a]pyridines starting from this compound are not prevalent in the reviewed literature, the functionalized intermediates derived from it are primed for such transformations, which are common for 2-aminopyridines.

There is currently limited information available in the public domain regarding the specific use of this compound as a scaffold in multicomponent reactions.

The application of this compound in the development of ligands for transition metal catalysis is not extensively documented in publicly available research.

Incorporation into Functional Materials and Polymers

Role in the Development of New Organic Reactions

The use of this compound in the development of novel organic reactions has not been a significant focus of the research reviewed. The transformations involving this compound, such as bromination and palladium-catalyzed cross-coupling, are well-established synthetic methods rather than new reaction discoveries.

Biological and Medicinal Chemistry Research for Derivatives of 3 Trifluoromethoxy Pyridin 2 Amine

Design and Synthesis of Novel Medicinal Chemistry Candidates

The design of new drug candidates based on the 3-(trifluoromethoxy)pyridin-2-amine scaffold is a strategic process that leverages established medicinal chemistry principles. The 2-aminopyridine (B139424) moiety is a well-regarded pharmacophore in drug discovery, known for its ability to serve as a versatile building block in the synthesis of a wide array of biologically active molecules. rsc.org Its simple, low-molecular-weight structure is advantageous for creating compounds with favorable pharmacokinetic profiles and for minimizing the potential for metabolic liabilities. rsc.org

The synthesis of novel derivatives typically begins with the this compound core, which can be chemically modified at several positions. A common approach involves multicomponent reactions (MCRs), a powerful strategy in modern medicinal chemistry that allows for the efficient, one-pot synthesis of complex molecules from three or more starting materials. nih.gov This method is valued for its high convergence, minimal waste production, and rapid generation of diverse compound libraries. nih.gov